
4-fluoro-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-1H-pyrrole-2-carboxamide is a fluorinated derivative of pyrrole, a five-membered heterocyclic compound containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-pyrrole-2-carboxamide typically involves the fluorination of pyrrole derivatives. One common method is the electrophilic fluorination of N-substituted pyrroles using reagents like xenon difluoride. This method provides regioselective fluorination at the 4-position . Another approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of fluorinated pyrroles, including this compound, often employs large-scale electrophilic fluorination techniques. These methods are optimized for high yield and purity, using controlled reaction conditions to prevent polymerization and other side reactions .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated pyrrole derivatives.
Scientific Research Applications
4-Fluoro-1H-pyrrole-2-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluoro-1H-pyrrole-2-carboxamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The carboxamide group forms hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of viral replication .
Comparison with Similar Compounds
Indole-2-carboxamide: Shares the carboxamide group but has an indole ring instead of a pyrrole ring.
5-Fluoro-1H-indole-2-carboxamide: Similar fluorination and carboxamide substitution but on an indole ring.
Uniqueness: 4-Fluoro-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition and material science .
Properties
Molecular Formula |
C5H5FN2O |
|---|---|
Molecular Weight |
128.10 g/mol |
IUPAC Name |
4-fluoro-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C5H5FN2O/c6-3-1-4(5(7)9)8-2-3/h1-2,8H,(H2,7,9) |
InChI Key |
WPXDBYHCPKXRRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C1F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


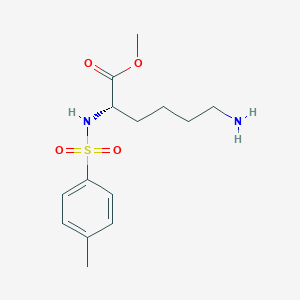
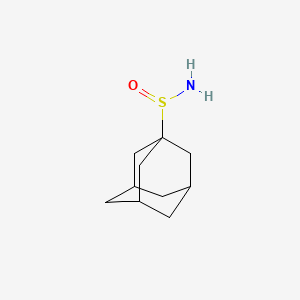
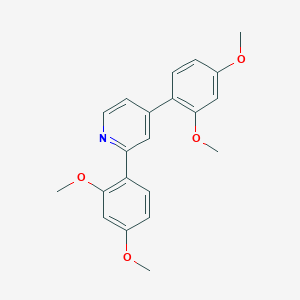
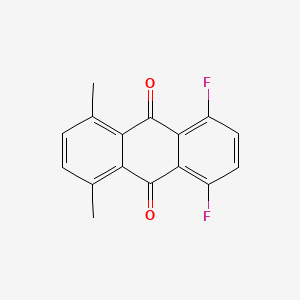
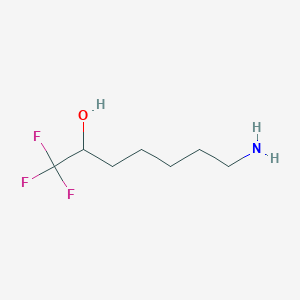
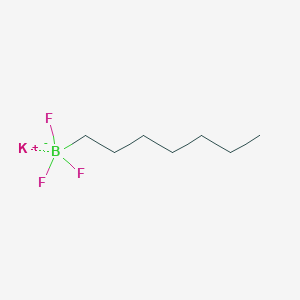
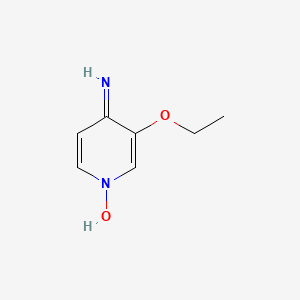
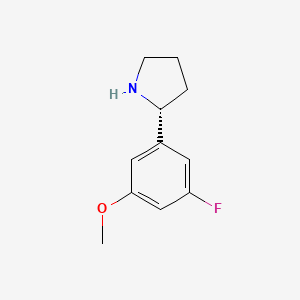

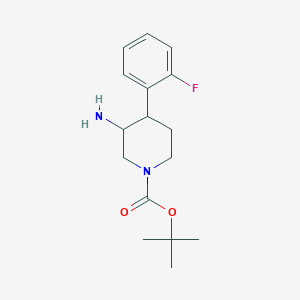

![1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone](/img/structure/B13147957.png)
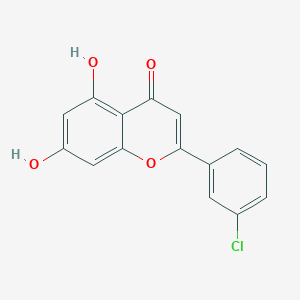
![5-Amino-N-carbamoyl-2-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)pentanethioamidedihydrobromide](/img/structure/B13147970.png)
